P-Methoxystilbene

Drug metabolism Cytochrome P450 Enzyme inhibition

Procure 98% pure P-Methoxystilbene for CYP3A4 (IC50 ~0.45 µM) and photochemical studies. 10x potency vs. resveratrol with high LogP 4.82. Ideal for lipophilicity-structure assays. Compare bulk availability for antioxidant SAR and primary hepatocyte CYP1A research.

Molecular Formula C15H14O
Molecular Weight 210.27 g/mol
CAS No. 1142-15-0
Cat. No. B073161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameP-Methoxystilbene
CAS1142-15-0
Molecular FormulaC15H14O
Molecular Weight210.27 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C=CC2=CC=CC=C2
InChIInChI=1S/C15H14O/c1-16-15-11-9-14(10-12-15)8-7-13-5-3-2-4-6-13/h2-12H,1H3/b8-7+
InChIKeyXWYXLYCDZKRCAD-BQYQJAHWSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





P-Methoxystilbene (CAS 1142-15-0): Compound Overview and Procurement Context


P-Methoxystilbene (CAS 1142-15-0, trans-4-methoxystilbene) is a synthetic methoxylated stilbenoid with molecular formula C15H14O and molecular weight 210.27 g/mol . As a structural analog of resveratrol bearing a single 4-methoxy substitution, this compound serves as a key research tool for probing structure-activity relationships in stilbene pharmacology [1]. It exists as a white to slightly yellowish crystalline powder with a melting point of 135–138 °C and boiling point of approximately 341.5 °C at 760 mmHg, and exhibits sparing aqueous solubility (0.061 g/L at 25 °C) .

Why P-Methoxystilbene Cannot Be Replaced by Generic Stilbene Analogs


Methoxylated stilbenes exhibit biological and physicochemical properties that diverge sharply from their hydroxylated counterparts, precluding simple one-for-one substitution. Methylation substantially increases lipophilicity, as evidenced by the predicted Log P of 4.82 for P-Methoxystilbene [1], which contrasts with resveratrol's Log P of approximately 3.1. This lipophilicity shift directly modulates target interaction potency: methoxy-stilbenes demonstrate approximately 10-fold lower IC50 values (0.43–0.47 μM) compared to resveratrol (4.5 μM) in CYP3A4 inhibition assays, establishing that lipophilicity—not hydroxyl group count—governs this interaction [2]. Furthermore, in antioxidant activity comparisons, (E)-4-methoxy-4'-hydroxystilbene ranked among the highest-performing compounds alongside pterostilbene, whereas simple hydroxylated stilbenes without methoxy substitution showed markedly lower activity [3]. The single 4-methoxy substitution in P-Methoxystilbene thus occupies a distinct physicochemical and functional niche that cannot be replicated by either fully hydroxylated (resveratrol) or multiply methoxylated (trimethoxystilbene, pterostilbene) analogs.

P-Methoxystilbene: Quantitative Differentiation Evidence Against Comparator Stilbenoids


CYP3A4 Inhibition Potency: Methoxy-Stilbenes vs. Resveratrol

In a direct head-to-head comparison of CYP3A4 inhibition using testosterone hydroxylation as the endpoint, methoxy-stilbenes (including 5,4'-dihydroxy-3-O-methoxystilbene and 5,3-dihydroxy-4'-O-methoxystilbene) exhibited IC50 values of 0.43–0.47 μM, whereas resveratrol required a 10-fold higher concentration (IC50 = 4.5 μM) to achieve equivalent inhibition [1]. The study explicitly concluded that lipophilicity, conferred by methoxy substitution, rather than the number or position of free hydroxyl groups, determines CYP3A4 inhibition capacity [1].

Drug metabolism Cytochrome P450 Enzyme inhibition

Antioxidant Activity Ranking: 4-Methoxy Substituted Stilbenes Among Top Performers

In a systematic evaluation of six methoxylated stilbene analogues using the Ferric Reducing Antioxidant Power (FRAP) assay, compounds possessing hydroxyl groups at the 4' position—specifically (E)-3-methoxy-4'-hydroxystilbene, (E)-3,5-dimethoxy-4'-hydroxystilbene (pterostilbene), and (E)-4-methoxy-4'-hydroxystilbene—demonstrated the highest total antioxidant activity among all tested analogs [1]. This places the 4-methoxy-substituted structural class, of which P-Methoxystilbene is the core scaffold, in the top tier for antioxidant performance alongside the well-characterized pterostilbene [1].

Antioxidant capacity FRAP assay Structure-activity relationship

Lipophilicity Advantage: Log P 4.82 vs. Resveratrol Class

Computational ADMET prediction for P-Methoxystilbene yields a Log P of 4.82 and aqueous solubility of 1.75 μg/mL at pH 7 [1]. In contrast, resveratrol (3,5,4'-trihydroxystilbene) exhibits a reported Log P of approximately 3.1, while pterostilbene (3,5-dimethoxy-4'-hydroxystilbene) falls intermediate in lipophilicity [2]. The predicted permeability of 9.30 × 10⁻⁶ cm/s and low fraction unbound (0.61%) for P-Methoxystilbene reflect the physicochemical consequences of eliminating all hydroxyl groups in favor of a single methoxy substitution [1].

Physicochemical properties Lipophilicity ADMET prediction

CYP1A Induction Selectivity: Cell-Type Specific Activity vs. Pterostilbene

In a comparative study of 13 hydroxy- and methoxystilbenes, trans-4-methoxystilbene exhibited strong CYP1A induction in primary human hepatocytes but did not induce CYP1A in HepG2 hepatoma cells [1]. This cell-type selective induction profile contrasts with other methoxylated stilbenes, including pterostilbene, which showed different efficacy and potency patterns in AhR activation and CYP1A gene induction [1]. The study concluded that methoxylated stilbenoids were stronger activators of AhR than hydroxystilbenoids as a class, with substantial compound-specific differences [1].

AhR activation CYP1A induction Xenobiotic metabolism

Photochemical Behavior: Cis-Enriched Photostationary State vs. Stilbene

In a comparative photochemical study of stilbenes, p-methoxystilbene demonstrated distinct photostationary state behavior: upon direct excitation in benzene, the photostationary state contained predominantly the cis isomer (>85%), a behavior shared with stilbene, p-methylstilbene, and p-fluorostilbene [1]. However, when complexed with β-cyclodextrin in aqueous media, the photostationary state shifted to enrichment in trans isomers, and—critically—the cyclization product phenanthrene, detectable in benzene solution, was completely absent during aqueous β-cyclodextrin irradiation [1].

Photochemistry Cyclodextrin complexation Isomerization

Acid-Catalyzed Photorearrangement: Unique Synthetic Utility

P-Methoxystilbene undergoes a distinct acid-catalyzed photorearrangement reaction not observed with unsubstituted stilbene. Under 350 nm irradiation in degassed acetonitrile containing 0.5 M hydrochloric acid for 43 h, p-methoxy-trans-stilbene (5 × 10⁻³ M) is converted to 1,2,4-trihydrophenanthren-3-one as the sole isolated product [1]. This transformation proceeds through a dihydrophenanthrene intermediate formed via a six-electron conrotatory process from p-methoxy-cis-stilbene, followed by acid-catalyzed hydrolysis [1]. Unsubstituted stilbene does not undergo this rearrangement pathway [1].

Synthetic chemistry Photorearrangement Reaction intermediate

P-Methoxystilbene: Evidence-Backed Research and Industrial Application Scenarios


CYP3A4 Drug Metabolism and Drug-Drug Interaction Studies

Based on the 10-fold enhanced CYP3A4 inhibition potency of methoxy-stilbenes (IC50 0.43–0.47 μM) compared to resveratrol (IC50 4.5 μM) [1], P-Methoxystilbene serves as a sensitive probe compound for cytochrome P450 interaction studies. Researchers investigating drug metabolism and potential drug-food interactions should select this compound over resveratrol when lower working concentrations are required, or when studying the mechanistic role of lipophilicity in CYP3A4 binding independent of hydroxyl-mediated hydrogen bonding.

Antioxidant Structure-Activity Relationship (SAR) Studies

Given that (E)-4-methoxy-substituted stilbenes rank among the top three highest-activity compounds in FRAP antioxidant assays alongside pterostilbene [1], P-Methoxystilbene provides a validated, high-activity baseline scaffold for antioxidant SAR investigations. This compound is appropriate for research programs systematically exploring how incremental methoxylation and hydroxylation patterns modulate radical-scavenging capacity, without requiring researchers to start from lower-activity hydroxylated analogs.

Cell-Type Selective CYP1A Induction and AhR Activation Research

The observation that trans-4-methoxystilbene induces CYP1A in primary human hepatocytes but not in HepG2 hepatoma cells [1] positions this compound as a unique tool for distinguishing hepatocyte-specific xenobiotic metabolism from immortalized cell line responses. Researchers evaluating AhR activation pathways or CYP1A-mediated toxicology should prioritize this compound over pterostilbene or resveratrol when experimental designs require discrimination between primary cell and cell line metabolic responses.

Photochemical Host-Guest Complexation and Cyclodextrin Research

The demonstrated ability of P-Methoxystilbene to undergo clean trans-cis photoisomerization under β-cyclodextrin complexation without the competing phenanthrene cyclization side-reaction observed with unsubstituted stilbene [1] makes it a superior model compound for photochemical host-guest studies. Physical chemists and supramolecular researchers investigating cyclodextrin-mediated photochemical modulation should select this compound to eliminate confounding cyclization artifacts.

Synthetic Chemistry: Phenanthrenone Scaffold Construction

The unique acid-catalyzed photorearrangement of P-Methoxystilbene to 1,2,4-trihydrophenanthren-3-one [1] provides a distinct synthetic entry to phenanthrene-based scaffolds that is not accessible from unsubstituted stilbene. Medicinal chemists pursuing phenanthrenone-derived compounds, or synthetic methodologists exploring photochemical cascade reactions, should procure this compound as a specific starting material for this transformation pathway.

Lipophilicity-Membrane Permeability Correlation Studies

With a predicted Log P of 4.82 and aqueous solubility of 1.75 μg/mL at pH 7 [1], P-Methoxystilbene represents the high-lipophilicity extreme of the stilbenoid physicochemical continuum. This compound is appropriate for studies correlating Log P with cellular uptake, membrane permeability, or passive diffusion rates, particularly in comparative panels that include resveratrol (Log P ≈ 3.1) and pterostilbene (intermediate lipophilicity) to isolate methoxy-mediated effects from hydroxyl-dependent hydrogen bonding.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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